

# Uncharted Territory: The Elusive Early History of 4-(Dibenzylamino)butyric Acid

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## Compound of Interest

Compound Name: 4-(Dibenzylamino)butanoic Acid

Cat. No.: B1340583

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A comprehensive search of scientific literature and historical data reveals no specific records detailing the early research and discovery of a compound identified as 4-(dibenzylamino)butyric acid. While the broader class of butyric acid derivatives has been the subject of extensive scientific inquiry for its therapeutic potential, this particular molecule does not appear in publicly accessible research databases or historical chemical literature.

This lack of information suggests several possibilities: the compound may be a novel entity with research that is not yet publicly disclosed, it could be a rarely synthesized intermediate, or the nomenclature used may be non-standard.

However, the query points to a significant interest in the pharmacological landscape of butyric acid and its analogues. Butyric acid, a short-chain fatty acid, and its derivatives are well-documented for their roles in cellular metabolism, gene regulation, and potential as therapeutic agents in a variety of diseases.<sup>[1][2]</sup>

In lieu of information on 4-(dibenzylamino)butyric acid, this guide will provide an in-depth overview of the extensively studied parent molecule, butyric acid, and its prominent derivative, 4-phenylbutyric acid (4-PBA). This will serve as a valuable resource for researchers, scientists, and drug development professionals by providing a foundational understanding of the chemical space and biological activities that likely inspire interest in novel derivatives like 4-(dibenzylamino)butyric acid.

# Butyric Acid and its Derivatives: A Foundation of Therapeutic Potential

Butyric acid is a four-carbon fatty acid produced in the colon by bacterial fermentation of dietary fiber.[3] It serves as a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[3] Its therapeutic potential stems from its activity as a histone deacetylase (HDAC) inhibitor.[4][5] By inhibiting HDACs, butyric acid can modulate gene expression, leading to various cellular effects, including cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4]

4-Phenylbutyric acid (4-PBA) is a synthetic derivative of butyric acid that has been investigated for a wider range of therapeutic applications.[5] It functions as both an HDAC inhibitor and a chemical chaperone, capable of alleviating endoplasmic reticulum (ER) stress.[5]

## Quantitative Pharmacological Data

The following tables summarize key quantitative data for butyric acid and 4-phenylbutyric acid from various studies.

Table 1: In Vitro Efficacy of Butyric Acid and its Derivatives

Compound	Cell Line	Assay	Endpoint	Result	Reference
Butyric Acid	Porcine epithelial cells	Cell Viability (MTT)	Reduced viability at > 4 mM	High doses (> 4 mM) reduced cell viability.	[3]
Tributyrin	Porcine epithelial cells	Cell Viability (MTT)	Increased cell viability	Increased mitochondrial activity.	[3]
Butyric Acid	Porcine Alveolar Macrophages (LPS-challenged)	TNF- $\alpha$ secretion	Reduction of TNF- $\alpha$	1, 2, and 4 mM significantly reduced TNF- $\alpha$ secretion.	[3]
Pivalyloxymethyl butyrate (AN-9)	Leukemic cells	Cytodifferentiation & Proliferation Inhibition	-	Effective at ~10-fold lower concentration than butyric acid.	[6]

Table 2: Pharmacokinetic Parameters

Compound	Species	Administration	Key Findings	Reference
[11C]Butyric Acid (BA)	-	-	Very low brain uptake (<0.006%ID/cc). High uptake in spleen and pancreas.	[7]
[11C]4-Phenylbutyric Acid (PBA)	-	-	Very low brain uptake (<0.006%ID/cc). High uptake in liver and heart.	[7]
[11C]Valproic Acid (VPA)	-	-	Very low brain uptake (<0.006%ID/cc). Exceptionally high heart uptake.	[7]

## Key Experimental Protocols

### 1. Synthesis of 4-(p-methoxybenzoylamino)butyric acid (A related aminobutyric acid derivative)

- Reactants: 10.2 g of p-methoxybenzoyl chloride, 30.9 g of 4-aminobutyric acid, 24.0 g of sodium hydroxide, and 300 ml of ion-free water.[8]
- Procedure:
  - p-methoxybenzoyl chloride is added to a solution of 4-aminobutyric acid and sodium hydroxide in water at 30°C with stirring.[8]
  - The mixture is stirred for 2 hours.[8]
  - The mixture is then acidified with 75 ml of a specified acid (not detailed in the abstract).[8]

## 2. Synthesis of L-2,4-diamino[4-<sup>11</sup>C]butyric acid

- Method: Enzyme-catalyzed carrier-added reaction.[9]
- Reactants: Hydrogen [<sup>11</sup>C]cyanide, O-acetyl-L-serine.[9]
- Procedure:
  - Reaction of hydrogen [<sup>11</sup>C]cyanide with O-acetyl-L-serine.[9]
  - Subsequent reduction step.[9]
- Outcome: Radiochemical purity higher than 96% with a decay-corrected radiochemical yield of 30-40% within a 32-minute reaction time.[9]

## 3. Assessment of Intestinal Barrier Integrity

- Model: Porcine intestine epithelial cell (IPEC-J2) monolayers.[3]
- Parameter Measured: Transepithelial electrical resistance (TEER).[3]
- Procedure: IPEC-J2 cells are grown as monolayers and treated with different concentrations of butyric acid derivatives. TEER is measured to assess the integrity of the tight junctions.[3]
- Observation: Sodium butyrate, butyric acid, and monobutyryn significantly increased TEER in IPEC-J2 monolayers.[3]

# Signaling Pathways and Mechanisms of Action

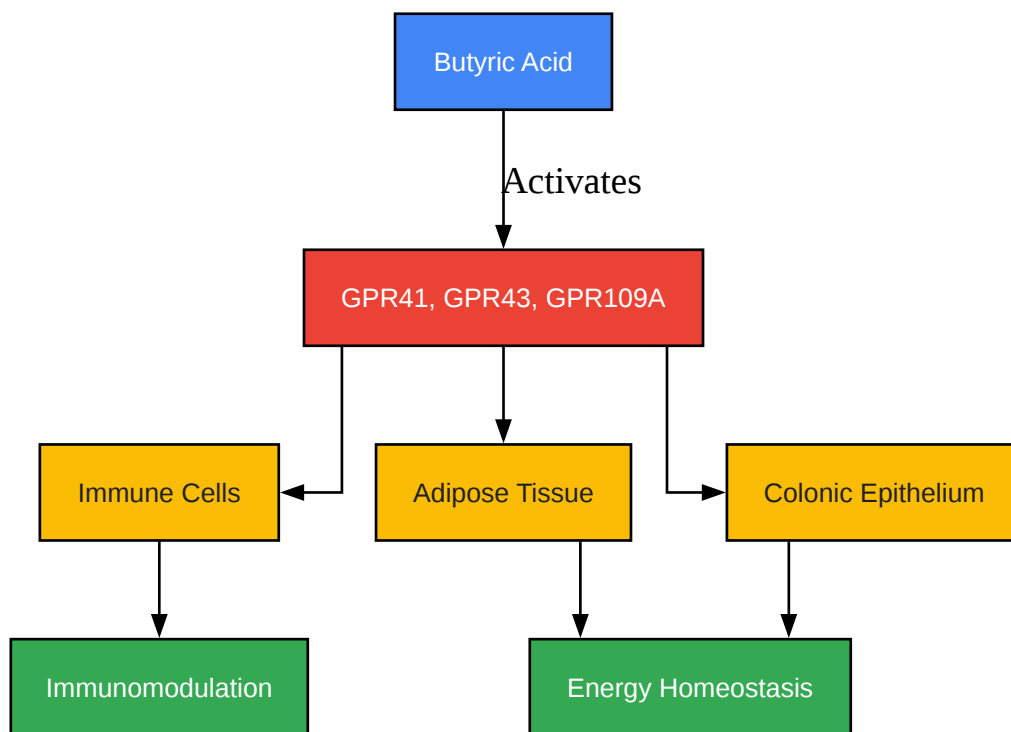
Butyric acid and its derivatives exert their effects through multiple signaling pathways. The primary mechanism is the inhibition of histone deacetylases (HDACs).



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Caption: Butyric acid's mechanism as an HDAC inhibitor.

Butyric acid also interacts with G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A, which are involved in immunomodulation and energy homeostasis.[10]

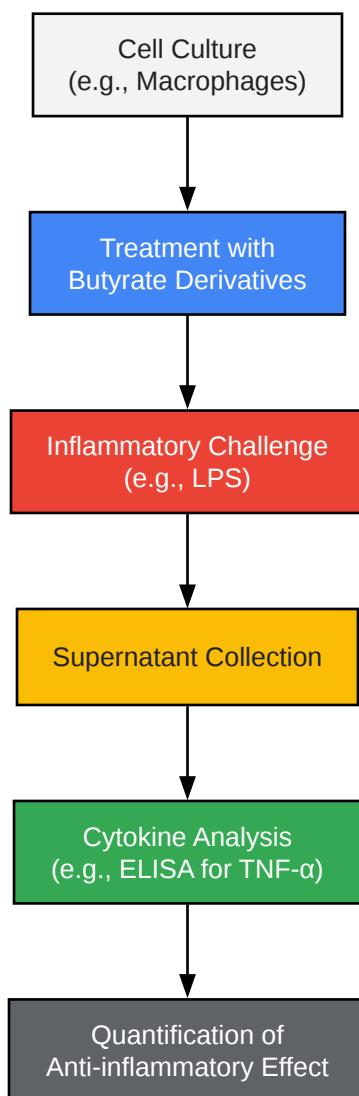


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Caption: Butyric acid signaling through G-protein coupled receptors.

## Experimental Workflow Example

The following diagram illustrates a general workflow for evaluating the anti-inflammatory effects of butyrate derivatives.



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